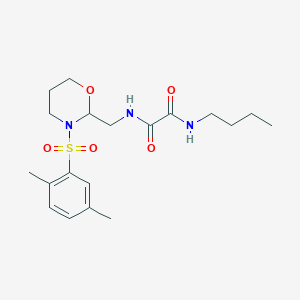
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O5S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O6S, with a molecular weight of 475.6 g/mol. Its structural components include an oxazinan ring and a sulfonyl group, which are hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antimicrobial activity against various strains of bacteria and fungi. The mechanism is thought to involve the interaction of the -N=CO group with microbial DNA or RNA synthesis pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-acetyl-1,3,4-oxadiazole | MRSA | 32 µg/mL |
| 3-acetyl-1,3,4-oxadiazole | E. coli | 16 µg/mL |
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | C. albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. In vitro studies using L929 fibroblast cells indicated that certain concentrations led to increased cell viability, suggesting a potential for therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 48 hours |
|---|---|---|
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | 100 | 92% |
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | 200 | 68% |
| Control (DMSO) | - | 100% |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group may inhibit specific enzymes critical for bacterial growth.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The oxazinan moiety could interact with nucleic acids or their precursors.
Case Studies
A notable case study involved the synthesis and testing of related oxazinan derivatives in both microbial and cytotoxicity assays. These studies demonstrated that modifications in the chemical structure significantly influenced both antimicrobial efficacy and cytotoxicity profiles .
Summary of Findings
The reviewed literature suggests that this compound possesses promising biological activities with potential applications in medicinal chemistry. Further studies are warranted to explore its full therapeutic potential and safety profile.
Propiedades
IUPAC Name |
N-butyl-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-27-17)28(25,26)16-12-14(2)7-8-15(16)3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZCWSNZXFWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













